molecular formula C6H10O3 B1380018 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid CAS No. 1520462-70-7

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Cat. No. B1380018
CAS RN: 1520462-70-7
M. Wt: 130.14 g/mol
InChI Key: GDKIKUWNCYMSLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which can then be oxidized to give the carboxylic acid . The reaction involves an initial addition of the carbene to the double bond of the olefin, followed by an intramolecular rearrangement to produce the cyclopropane .


Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid consists of a cyclopropane ring with a hydroxyl group and a carboxylic acid group attached to it.


Physical And Chemical Properties Analysis

In its pure form, cyclopropanecarboxylic acid, a related compound, is a colorless, crystalline substance that exhibits a characteristic acidic smell . It has a molecular weight of 86.09 g/mol and has a melting point of 48-52°C . Moreover, its boiling point stands at 173-174°C, indicative of a relatively low volatility .

Scientific Research Applications

Organic Synthesis

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid: is a versatile building block in organic chemistry. Its unique structure allows for the synthesis of complex molecules through reactions like esterification, amidation, and coupling. It’s particularly useful in constructing cyclopropane rings, a common motif in bioactive molecules .

Nanotechnology

In nanotechnology, this compound can modify the surface of nanoparticles, enhancing their dispersion and integration into polymer matrices. This is crucial for developing advanced materials with improved mechanical and electrical properties .

Agriculture

The compound’s derivatives may serve as precursors for agrochemicals. Its reactivity enables the creation of compounds that can act as growth regulators or pesticides, contributing to sustainable agricultural practices .

Material Science

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid: can be used to create new polymeric materials. By reacting with various monomers, it can form polymers with potential applications in biodegradable plastics, adhesives, and coatings .

Environmental Science

This compound could play a role in environmental remediation. Its ability to bind to heavy metals or organic pollutants makes it a candidate for creating filtering materials or agents that can neutralize contaminants .

Biochemistry

In biochemistry, the compound’s cyclopropane ring is structurally similar to many amino acids, making it a potential mimic or inhibitor in enzymatic reactions. This can be pivotal in understanding enzyme mechanisms or designing drugs .

Pharmacology

Pharmacologically, 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid is a precursor in synthesizing various pharmaceuticals. Its modification can lead to the development of new therapeutic agents, including antibiotics and antiviral drugs .

Safety and Hazards

Cyclopropanecarboxylic acid is combustible and may be corrosive to metals . It is toxic if swallowed and causes severe skin burns and eye damage . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, not breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-3-6(1-2-6)5(8)9/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKIKUWNCYMSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1520462-70-7
Record name 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
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